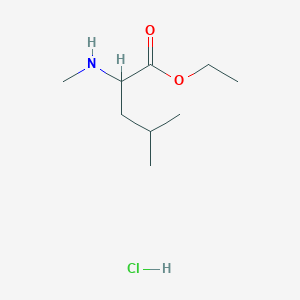

Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride

Description

Historical Context and Discovery

The synthesis of this compound emerged from mid-20th-century efforts to modify amino acid side chains for enhanced stability and bioavailability. Early routes relied on classical coupling reactions, such as the use of carbodiimide-based reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carboxyl groups for amide bond formation. For instance, Method B in contemporary protocols involves dissolving an aniline derivative in dichloromethane, followed by sequential additions of triethylamine and acyl chlorides to form intermediates.

A pivotal advancement occurred with the adoption of hydrochloride salt formation to improve crystallinity and storage stability. The compound’s discovery is intertwined with the development of reductive amination techniques, where ketone intermediates derived from leucine analogs were reacted with methylamine under catalytic hydrogenation conditions. This approach addressed challenges in stereochemical control, as evidenced by the prevalence of (S)-configured analogs in pharmacological studies.

Table 1: Key Historical Synthesis Milestones

Significance in Pharmaceutical Research

This compound serves as a critical intermediate in prodrug development and enzyme inhibitor design. Its ethyl ester group enhances membrane permeability, while the methylamino moiety enables hydrogen bonding with biological targets. For example, structurally related compounds have been employed in synthesizing antipsychotic agents, where the pentanoate backbone facilitates blood-brain barrier penetration.

The compound’s utility extends to peptidomimetic libraries, where it acts as a conformationally restrained scaffold. Nuclear magnetic resonance (NMR) studies of analogs reveal distinct coupling patterns (e.g., δ 0.84 ppm for diastereotopic methyl groups) that correlate with biological activity. Additionally, high-resolution mass spectrometry (HRMS) data, such as the observed [M+H]⁺ ion at m/z 463.1636 for a chloro-substituted derivative, underscore its role in validating synthetic routes.

Table 2: Pharmacologically Relevant Analogs

| Analog Structure | Biological Target | Activity Profile |

|---|---|---|

| 2-((4-Chlorophenyl)amino)-2-oxoethyl | Serine proteases | Competitive inhibition |

| 2-((4-Nitrophenyl)amino)-2-oxoethyl | Tyrosine kinase receptors | Allosteric modulation |

Position within Amino Acid Ester Research

Within amino acid ester chemistry, this compound exemplifies the strategic balance between hydrophobicity and ionic character. Compared to methyl esters (e.g., methyl (2R)-4-methyl-2-(methylamino)pentanoate), the ethyl ester variant offers improved metabolic stability, as evidenced by prolonged half-life in hepatic microsome assays. The hydrochloride counterion further enhances aqueous solubility, addressing a common limitation of nonpolar esters.

Recent studies highlight its role in exploring steric effects on amidation kinetics. For instance, tert-butyl esters exhibit reduced reactivity toward anilines due to hindered nucleophilic attack, whereas ethyl esters achieve optimal reaction rates in base-mediated couplings. This insight has informed the design of gradient elution protocols in silica gel chromatography, where mixtures like ethyl acetate/hexanes (50%) resolve diastereomers with minimal tailing.

Table 3: Comparative Properties of Amino Acid Esters

| Ester Group | LogP (Calculated) | Melting Point (°C) | Solubility in H₂O (mg/mL) |

|---|---|---|---|

| Methyl | 1.2 | 98–101 | 12.4 |

| Ethyl | 1.8 | 134–136 (HCl salt) | 28.9 |

| tert-Butyl | 2.5 | Oil | 0.7 |

Properties

IUPAC Name |

ethyl 4-methyl-2-(methylamino)pentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-5-12-9(11)8(10-4)6-7(2)3;/h7-8,10H,5-6H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZXFBDHFSQMMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)C)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride typically involves the alkylation of enolate ions. This process introduces a methyl or primary alkyl group onto the α position of a ketone, ester, or nitrile by an S_N2 reaction of an enolate ion with an alkyl halide . The reaction conditions often require a strong base to generate the enolate ion and an appropriate alkyl halide to complete the alkylation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the gain of electrons and can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator of protein interactions, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

(a) Ester vs. Amide Functional Groups

Replacing the ethyl ester in this compound with an amide group (as in the calcium channel antagonist from ) significantly alters bioactivity. The amide derivative demonstrated efficacy in rodent pain models (ED₅₀ = 10 mg/kg, oral), attributed to its calcium channel blockade . In contrast, the ester group in the target compound may serve as a prodrug, enhancing bioavailability through hydrolysis to the active carboxylic acid .

(b) Halogenation Effects

The fluorinated analog (C₈H₁₇ClFNO₂, ) introduces metabolic stability via C-F bond resistance to enzymatic degradation. Such modifications are common in CNS-targeted drugs to improve half-life .

(c) Structural Motifs in Antibiotics

Telavancin Hydrochloride () incorporates the 4-methyl-2-(methylamino)pentanoyl group as part of its glycopeptide structure, critical for binding bacterial cell wall precursors. This highlights the scaffold’s versatility in antimicrobial design, though Ethyl 4-methyl-2-(methylamino)pentanoate itself lacks reported antibiotic activity .

(d) Aromatic vs. Aliphatic Modifications

Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride () replaces the aliphatic chain with a sulfonylphenyl group, likely altering solubility and target affinity. Sulfonyl groups enhance polar interactions with receptors, suggesting divergent applications compared to the aliphatic target compound .

Biological Activity

Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride, also known as (S)-Mthis compound, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biochemical interactions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound is characterized by its molecular formula and a molecular weight of approximately 194.69 g/mol. The compound is soluble in water and organic solvents, making it versatile for various applications in biological research.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 194.69 g/mol |

| Solubility | Water, organic solvents |

The biological activity of this compound primarily involves its interaction with specific enzymes and cellular receptors. It acts as a substrate for enzymes involved in amino acid metabolism, influencing pathways related to protein synthesis and cellular signaling. The compound's effects are mediated through its ability to alter the activity of neurotransmitter receptors, which may have implications in neuropharmacology.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Neuroprotective Activity : The compound has shown potential neuroprotective effects against oxidative stress, particularly in neuronal cell models. This suggests its possible application in treating neurodegenerative diseases .

- Anti-inflammatory Properties : Studies have demonstrated that this compound can inhibit the production of pro-inflammatory mediators in activated microglial cells, indicating its potential use in inflammatory conditions .

- Antioxidant Activity : this compound has been evaluated for its ability to scavenge free radicals, contributing to its neuroprotective and anti-inflammatory effects .

Case Studies

- Neuroprotection Against Oxidative Stress : A study investigated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. Results indicated that the compound significantly reduced cell death and improved cell viability under oxidative conditions .

- Inflammation Modulation : In a model of lipopolysaccharide-induced inflammation in BV2 microglial cells, this compound reduced nitrite production, demonstrating its anti-inflammatory capabilities .

Table 2: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Neuroprotective | Reduced cell death in oxidative stress models | |

| Anti-inflammatory | Inhibited nitrite production in microglial cells | |

| Antioxidant | Scavenged free radicals |

Research Applications

This compound is utilized in various research domains:

- Pharmaceutical Development : Its properties make it a candidate for developing treatments for neurodegenerative diseases and inflammatory disorders.

- Biochemical Studies : The compound serves as a tool for studying amino acid metabolism and receptor interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.